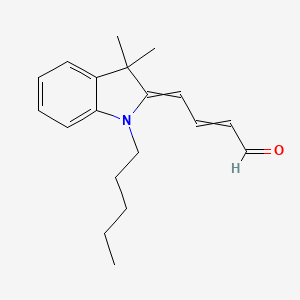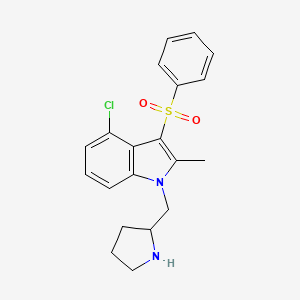
1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro, methyl, and phenylsulfonyl group attached to the indole core, along with a pyrrolidinylmethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of Substituents: The chloro, methyl, and phenylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of Pyrrolidinylmethyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the pyrrolidinylmethyl group to the indole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate or lead compound.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.
Pathways Involved: The compound might affect signaling pathways, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Lacks the chloro and methyl groups.
1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.
属性
CAS 编号 |
651335-26-1 |
|---|---|
分子式 |
C20H21ClN2O2S |
分子量 |
388.9 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-4-chloro-2-methyl-1-(pyrrolidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-14-20(26(24,25)16-8-3-2-4-9-16)19-17(21)10-5-11-18(19)23(14)13-15-7-6-12-22-15/h2-5,8-11,15,22H,6-7,12-13H2,1H3 |
InChI 键 |
YIHAMIRPVATNAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1CC3CCCN3)C=CC=C2Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
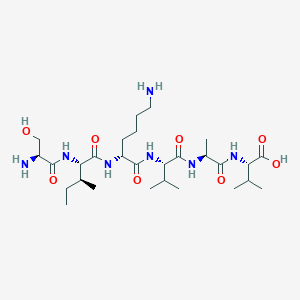
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

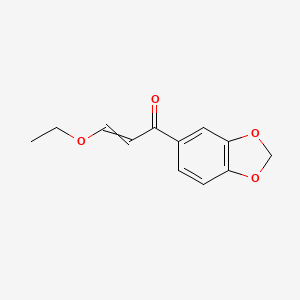

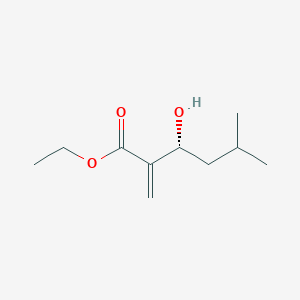
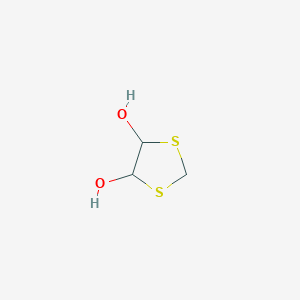
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
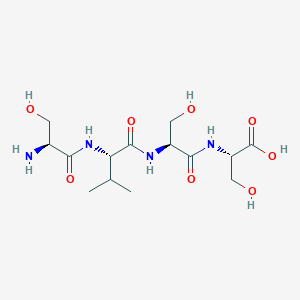
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
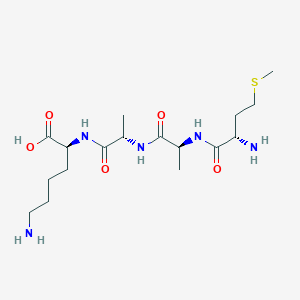
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
